4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Beschreibung
Nomenclature and Identification Parameters
The systematic nomenclature of 4-tert-Butylamino-6-morpholin-4-yl-triazine-2-carboxylic acid follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple functional groups. The compound is officially designated as 4-[(2-Methyl-2-propanyl)amino]-6-(4-morpholinyl)-1,3,5-triazine-2-carboxylic acid according to standardized chemical naming conventions. Alternative nomenclature systems recognize this compound through various systematic names, including 4-(tert-butylamino)-6-morpholino-1,3,5-triazine-2-carboxylic acid and 1,3,5-Triazine-2-carboxylic acid, 4-[(1,1-dimethylethyl)amino]-6-(4-morpholinyl). The Chemical Abstracts Service has assigned the unique registry number 626223-45-8 to this compound, providing an unambiguous identifier within global chemical databases.
The molecular identification parameters encompass several standardized chemical descriptors that facilitate database searches and chemical informatics applications. The simplified molecular-input line-entry system representation reads as CC(C)(C)NC1=NC(=NC(=N1)N2CCOCC2)C(=O)O, encoding the complete structural information in a linear format. The International Chemical Identifier string provides another layer of molecular identification: InChI=1S/C12H19N5O3/c1-12(2,3)16-10-13-8(9(18)19)14-11(15-10)17-4-6-20-7-5-17/h4-7H2,1-3H3,(H,18,19)(H,13,14,15,16). The corresponding International Chemical Identifier Key, JYHIPRJWQJAKKM-UHFFFAOYSA-N, serves as a fixed-length condensed version of the complete structural descriptor. These standardized identifiers enable precise chemical communication across international research platforms and regulatory frameworks.
Historical Context of 1,3,5-Triazine Derivatives
The historical development of 1,3,5-triazine derivatives traces back to fundamental discoveries in heterocyclic chemistry that established triazines as versatile scaffolds for pharmaceutical and industrial applications. The 1,3,5-triazine system, also known as symmetric triazine, emerged as one of the earliest recognized heterocyclic frameworks containing three nitrogen atoms in a six-membered aromatic ring. Early synthetic methodologies focused on the trimerization of nitriles, particularly cyanogen chloride and cyanamide, to generate the basic triazine core structure. The Pinner triazine synthesis, developed by Adolf Pinner, established a fundamental approach using alkyl or aryl amidines with phosgene to construct triazine rings, contributing significantly to the foundational knowledge of triazine chemistry.
Industrial applications of triazine derivatives expanded dramatically during the twentieth century, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serving as a pivotal starting material for herbicide synthesis, including simazine and atrazine. The development of melamine (2,4,6-triamino-1,3,5-triazine) as a precursor to commercial resins demonstrated the industrial versatility of triazine chemistry. Guanamines, closely related to melamine with organic substituents replacing amino groups, found applications in modifying crosslinking density in melamine resins. The pharmaceutical relevance of triazine derivatives became increasingly apparent with the development of compounds such as hexamethylmelamine (altretamine), 2-amino-4-morpholino-s-triazine, and cycloguanil, establishing triazines as significant pharmacophores. Recent advances in triazine chemistry have focused on developing derivatives with enhanced biological activity, including compounds targeting dihydrofolate reductase enzymes for anti-cancer applications.
Positioning within Triazine Carboxylic Acid Family
The classification of 4-tert-Butylamino-6-morpholin-4-yl-triazine-2-carboxylic acid within the broader triazine carboxylic acid family reveals its structural relationship to other carboxylated triazine derivatives. The fundamental triazine carboxylic acid structure, represented by 1,3,5-triazine-2-carboxylic acid with molecular formula C4H3N3O2, serves as the basic scaffold upon which more complex derivatives are constructed. This parent compound exhibits a molecular weight of 125.09 grams per mole and provides the foundational framework for understanding more elaborate triazine carboxylic acid derivatives. The systematic progression from simple triazine carboxylic acids to multi-substituted variants demonstrates the versatility of the triazine scaffold in accommodating diverse functional groups while maintaining core structural integrity.
Related compounds within this chemical family include 1,3,5-Triazine-2,4,6-tricarboxylic acid (C6H3N3O6), which represents the tri-carboxylated analog and demonstrates the potential for multiple carboxylation sites on the triazine ring. Recent synthetic developments have produced novel derivatives such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which incorporate fused ring systems while maintaining the carboxylic acid functionality. These compounds have shown promising antibacterial and antitubercular activities, with specific derivatives demonstrating broad spectrum antibacterial activity comparable to established pharmaceutical agents. The morpholine and tert-butylamino substitutions in the target compound represent a unique combination within the triazine carboxylic acid family, distinguishing it from simpler analogs and positioning it as a structurally complex member of this chemical class.
Chemical Registry Parameters and Classification
The comprehensive chemical registry parameters for 4-tert-Butylamino-6-morpholin-4-yl-triazine-2-carboxylic acid establish its position within international chemical classification systems and regulatory frameworks. The compound exhibits a molecular formula of C12H19N5O3, indicating twelve carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The exact molecular weight of 281.316 grams per mole, with a monoisotopic mass of 281.148789, provides precise mass spectrometric identification parameters essential for analytical chemistry applications. The ChemSpider identification number 813763 serves as an additional database reference within the Royal Society of Chemistry's chemical database system.
The compound's classification extends beyond basic molecular parameters to include functional group analysis and chemical behavior predictions. The presence of a carboxylic acid functional group (-COOH) classifies this compound as an organic acid, while the morpholine ring (a six-membered ring containing both nitrogen and oxygen) places it within the morpholine derivative category. The tert-butylamino substituent contributes steric bulk and electronic properties that influence both chemical reactivity and biological activity potential. The 1,3,5-triazine core structure classifies the compound as a symmetric triazine derivative, distinguishing it from 1,2,3-triazine and 1,2,4-triazine isomers. This multi-functional classification reflects the compound's potential utility across various research applications, from synthetic chemistry to biological studies, establishing its significance within contemporary chemical research frameworks.
Eigenschaften
IUPAC Name |
4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-12(2,3)16-10-13-8(9(18)19)14-11(15-10)17-4-6-20-7-5-17/h4-7H2,1-3H3,(H,18,19)(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIPRJWQJAKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359042 | |
| Record name | BAS 07119533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626223-45-8 | |
| Record name | BAS 07119533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis from Cyanuric Chloride
One of the most common methods for synthesizing triazine derivatives, including 4-tert-butylamino-6-morpholin-4-yl-triazine-2-carboxylic acid, involves the reaction of cyanuric chloride with various amines and carboxylic acids.
- Reagents : Cyanuric chloride, tert-butylamine, morpholine, and a suitable carboxylic acid.
- Reaction Conditions : The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at ambient temperature or slightly elevated temperatures.
- Yield : Yields can vary from moderate to high (52% to 89%) depending on the specific conditions and reagents used.
Alternative Synthetic Routes
Other synthetic routes have been explored that utilize different starting materials and conditions:
-
- Involves the direct reaction of morpholine with a suitable precursor of the triazine ring.
- This method can be advantageous as it may simplify purification processes.
-
- Utilizing cyclization techniques where intermediates are formed that subsequently rearrange to yield the desired triazine structure.
- This approach often requires careful control of reaction conditions to avoid side products.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of various preparation methods for 4-tert-butylamino-6-morpholin-4-yl-triazine-2-carboxylic acid:
| Method | Key Reagents | Reaction Conditions | Yield Range (%) |
|---|---|---|---|
| Synthesis from Cyanuric Chloride | Cyanuric chloride, tert-butylamine, morpholine | Ambient temperature in THF/DMF | 52 - 89 |
| Direct Amination | Morpholine and triazine precursor | Varies | Moderate |
| Cyclization Reactions | Various intermediates | Controlled conditions | Variable |
Research Findings
Recent studies have indicated that modifications in the synthesis route can significantly influence the biological activity of the resulting compounds. For instance, variations in substituents on the triazine ring have been shown to affect antibacterial and antiviral activities.
Additionally, research has focused on optimizing reaction conditions to improve yields and reduce by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency.
Analyse Chemischer Reaktionen
4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid has been investigated for its role as an inhibitor in various biochemical pathways:
- PI3K/mTOR Inhibition : Research indicates that derivatives of this compound can inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. A notable derivative demonstrated significant antitumor efficacy in both in vitro and in vivo models, suggesting potential for cancer therapy .
Organocatalysis
The compound's structure allows it to act as an organocatalyst in various chemical reactions. Its morpholine group can facilitate nucleophilic attacks, making it suitable for:
- Electrophilic Aromatic Substitution : Studies have shown that similar triazine derivatives can be used to catalyze regioselective bromination reactions .
Materials Science
The compound's stability and UV absorption properties make it a candidate for use in polymer formulations:
- UV Absorber : It can be incorporated into polymers such as polyethylene and polypropylene to enhance their resistance to UV degradation, thereby extending the material's lifespan .
Agricultural Chemistry
There is potential for this compound to be utilized as a herbicide or pesticide due to its ability to interact with biological systems at the molecular level. Its derivatives have shown activity against specific plant pathogens.
Data Table of Applications
Case Study 1: Antitumor Efficacy
A series of bis(morpholino-1,3,5-triazine) derivatives were synthesized to evaluate their efficacy as PI3K/mTOR inhibitors. One derivative demonstrated potent activity against tumor cells in both subcutaneous and orthotopic xenograft models, indicating the potential of triazine-based compounds in cancer therapeutics .
Case Study 2: Organocatalytic Reactions
In a study focusing on N-oxides as organocatalysts, similar compounds were shown to facilitate electrophilic aromatic bromination with high regioselectivity. This highlights the utility of triazine derivatives in organic synthesis .
Wirkmechanismus
The mechanism of action of 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Triazine Derivatives
Key Observations :
- Steric Effects: The tert-butyl group in the target compound introduces significant steric hindrance compared to ethylamino or phenylamino substituents. This may influence binding affinity in biological systems or solubility in polar solvents.
- Synthetic Accessibility : Ethyl ester derivatives (e.g., S1) are precursors for hydrazone synthesis, while carboxylic acid derivatives (e.g., the target compound) require additional hydrolysis steps, as seen in the LiOH-mediated de-esterification of methyl benzoate derivatives .
Solubility :
- The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., S1) but may reduce membrane permeability.
- Morpholine-containing derivatives (e.g., dimorpholino triazines) exhibit moderate solubility in organic solvents like THF and methanol, as demonstrated in synthesis protocols .
Stability :
- Tert-butyl groups enhance thermal stability, making the target compound less prone to degradation under standard storage conditions compared to ethylamino analogs .
- Morpholine rings are resistant to hydrolysis, ensuring stability in aqueous environments, a feature shared across morpholino-triazine derivatives .
Biologische Aktivität
4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a heterocyclic compound characterized by a unique triazine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its molecular formula is C12H18N6O2, with a molecular weight of approximately 281.31 g/mol. The compound's structural features suggest various interactions with biological targets, making it a subject of ongoing research.
Biological Activities
The biological activities of this compound are diverse and include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has shown potential in inhibiting specific enzymes involved in tumorigenesis and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This could lead to significant implications for cancer therapy and other diseases where enzyme regulation is critical.
- Pharmacodynamics and Pharmacokinetics : Research is ongoing to elucidate the pharmacodynamic and pharmacokinetic profiles of this compound, which are essential for understanding its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure of this compound allows it to interact with multiple biological targets. The presence of the morpholine moiety and the tert-butylamino group contributes to its unique properties. Comparative analysis with similar compounds reveals that modifications in these functional groups can significantly alter biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(tert-butylamino)-6-morpholino-[1,3,5]triazine | C12H19N5O3 | Similar triazine structure; potential antitumor activity |
| 6-{[4-(tert-butylamino)-6-morpholino-[1,3,5]triazine]-2-carboxylic acid} | C16H23N7O3 | Contains additional functional groups enhancing bioactivity |
| 4-(methylamino)-6-(piperidinyl)-[1,3,5]triazine | C11H16N6 | Different amine group; potential for different biological activities |
Case Studies
Recent studies have highlighted the anticancer efficacy of triazine derivatives:
-
In vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) showed an IC50 value of approximately 14.85 µM.
- Jurkat (leukemia) exhibited an IC50 value of around 28.33 µM.
- Mechanistic Insights : The mechanisms underlying the anticancer effects are being investigated. Initial results indicate that these compounds may increase the concentration of pro-apoptotic factors such as C-caspase-3 and C-caspase-9 while decreasing anti-apoptotic proteins like Bcl-2 .
Future Directions
Further research is essential to fully understand the biological activity of this compound. Key areas for future studies include:
- Detailed Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on cancer cells.
- In vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.
- Optimization of Structure : Modifying the chemical structure to enhance bioactivity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For analogous triazine derivatives, catalysts like palladium or copper are used under reflux conditions with polar aprotic solvents (e.g., DMF or toluene), which enhance reaction efficiency . Key factors include temperature control (to avoid side reactions) and stoichiometric precision of tert-butylamine and morpholine derivatives. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. For detecting trace impurities, HPLC coupled with mass spectrometry (HPLC-MS) is recommended, especially for identifying co-eluting epimers or byproducts .
Q. What are common impurities in synthesized batches, and how are they identified?
- Methodological Answer : Impurities often include unreacted precursors, dealkylated byproducts, or stereoisomers. Pharmacopeial guidelines suggest using gradient elution HPLC with reference standards to resolve co-eluting species. For example, epimers may require adjustments in mobile phase pH or column type (e.g., chiral columns) . Orthogonal methods like thin-layer chromatography (TLC) or infrared (IR) spectroscopy can cross-validate findings .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in compound purity, stereochemical composition, or assay conditions. To address this:
- Purity Validation : Use HPLC-MS to confirm batch-to-batch consistency .
- Stereochemical Analysis : Employ chiral chromatography or X-ray crystallography to verify stereochemistry .
- Assay Replication : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) under standardized conditions .
Q. What experimental design strategies optimize reaction pathways for derivatives with enhanced bioactivity?
- Methodological Answer : Computational tools like density functional theory (DFT) predict reactivity and regioselectivity for derivative synthesis. Virtual screening identifies promising substituents for biological targets (e.g., kinases or receptors). Reaction optimization can use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and model interactions for maximum yield .
Q. How can chromatographic conditions be tailored to separate co-eluting epimers of this compound?
- Methodological Answer : Adjust mobile phase composition (e.g., acetonitrile/water ratios) and pH to alter retention times. Chiral stationary phases (CSPs), such as cellulose- or amylose-based columns, effectively resolve enantiomers. For method development, use small-scale screening with fractional factorial designs to minimize solvent and time costs .
Q. What methodologies ensure stability during long-term storage or under stress conditions (e.g., pH, temperature)?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves stability for hygroscopic batches. For pH-sensitive compounds, buffer formulations (e.g., phosphate buffer at pH 7.4) are recommended. Real-time stability data should be analyzed using kinetic models (e.g., Arrhenius plots) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent results in catalytic efficiency studies?
- Methodological Answer : Inconsistencies may stem from catalyst deactivation or solvent effects. Use in-situ spectroscopy (e.g., Raman) to monitor reaction progress and identify intermediates. Reproduce experiments with rigorously dried solvents and inert atmospheres. Cross-validate findings using alternative catalysts (e.g., copper vs. palladium) .
Q. What strategies improve reproducibility in scale-up synthesis from lab to pilot plant?
- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pressure). Use computational fluid dynamics (CFD) to model mixing efficiency in large reactors. Optimize batch processes via response surface methodology (RSM) to balance yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
